Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone - 210035-02-2

Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone

Catalog Number: EVT-3149138
CAS Number: 210035-02-2
Molecular Formula: C14H10N2O
Molecular Weight: 222.247
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone represents a core structure found in a variety of heterocyclic compounds explored for their potential biological and chemical properties. It belongs to the imidazo[1,2-a]pyridine class, which is known for its diverse pharmacological activities. [, ] Scientific interest in Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone and its derivatives stems from their potential applications in areas like medicinal chemistry, particularly as building blocks for synthesizing molecules with targeted biological activities. [, , , , , , ]

Synthesis Analysis
  • One-Pot, Three-Component Reaction: [] This method involves reacting pyridine, phenacyl bromide, and thiocyanate in a single reaction vessel, yielding fully substituted Imidazo[1,2-a]pyridine derivatives, including Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone analogs. This method is efficient and avoids the use of catalysts.
  • Ru(II)-Catalyzed Annulation: [] This approach utilizes a ruthenium catalyst to facilitate the formation of Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone derivatives. The reaction proceeds via intramolecular C-H activation, leading to the construction of the desired heterocyclic framework.
  • Sequential Sonogashira Coupling/Alkyne-Carbonyl Metathesis: [] This method combines a Sonogashira coupling reaction with trifluoroacetic acid-promoted alkyne-carbonyl metathesis. This sequence enables the efficient construction of naphtho[1′,2′:4,5]imidazo[1,2-a]pyridin-5-yl(aryl)methanones, related structural analogs of Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone.
  • Ferricyanide Oxidation: [, ] This synthetic route involves the oxidation of quaternary pyridinium salts using potassium ferricyanide and potassium hydroxide. This method can lead to the formation of Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone derivatives, often accompanied by minor isomeric pyrrole byproducts.
Molecular Structure Analysis
  • Derivatization at the Carbonyl Group: The carbonyl group can be further modified through reactions like reduction, oxidation, and nucleophilic additions, leading to various derivatives with altered properties. [, , ]
  • Electrophilic Aromatic Substitution: The aromatic rings present in the structure are susceptible to electrophilic substitution reactions, allowing for the introduction of diverse substituents, influencing both the electronic and steric properties of the molecule. []
Mechanism of Action
  • Inhibition of Enzymes: Research indicates that certain derivatives can act as inhibitors of enzymes like threonine tyrosine kinase (TTK) [] and poly(ADP-ribose) polymerase (PARP). [] The specific interactions responsible for this inhibition are often elucidated through molecular docking studies.
  • Modulation of Receptors: Some derivatives exhibit activity as modulators of receptors like the GABAA receptor [, ] and the dopamine transporter (DAT). [] The mechanism often involves allosteric modulation, where the compound binds to a site distinct from the primary binding site, thereby influencing receptor activity.
Physical and Chemical Properties Analysis
  • Solubility: The solubility of these compounds can vary significantly based on the substituents present. Research focuses on modifying the structure to achieve desired solubility profiles for specific applications. []
  • Lipophilicity: Lipophilicity, often represented by logP values, is a crucial factor influencing the ability of a compound to cross biological membranes. Studies have shown that high lipophilicity can hinder the development of certain Imidazo[1,2-a]pyridine derivatives as imaging agents due to slow brain washout. []
Applications
  • Anticancer Agents: Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone derivatives have shown potential as anticancer agents. For instance, certain derivatives demonstrated potent inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase activity, showing promise for treating breast cancer. []
  • Antifungal Agents: Research indicates that some Imidazo[1,2-a]pyridine derivatives exhibit antifungal activity against various fungal strains, suggesting their potential application in developing new antifungal treatments. []
  • Central Nervous System (CNS) Agents: Derivatives of Imidazo[1,2-a]pyridine have been explored for their effects on the CNS. Studies have shown their potential as GABA A receptor modulators, suggesting possible applications in treating anxiety or sleep disorders. [, , ]
Future Directions
  • Development of More Potent and Selective Inhibitors: Continued efforts are needed to design and synthesize derivatives with enhanced potency and selectivity for specific biological targets, particularly in the context of cancer, fungal infections, and CNS disorders. [, ]
  • Optimization of Pharmacokinetic Properties: Addressing the pharmacokinetic limitations observed in certain derivatives, such as high lipophilicity and slow brain washout, is crucial for their successful development as therapeutic agents, especially for CNS-related applications. []
  • Investigation of Structure-Activity Relationships: Further studies on the structure-activity relationships of these compounds will provide valuable insights for designing derivatives with improved potency, selectivity, and pharmacokinetic profiles. [, ]

(2,6-Difluorophenyl)(6-methoxy-1-(2-phenylimidazo[1,2-a]pyridin-3-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

  • Compound Description: This compound is a complex imidazo[1,2-a]pyridine-isoquinoline hybrid. It exhibited significant anticancer activity against two human breast cancer cell lines (MCF-7 and MDA-MB231) in research studies. []
  • Relevance: This compound shares the core imidazo[1,2-a]pyridine-3-yl(phenyl)methanone structure with the addition of a dihydroisoquinoline moiety linked at the 1-position of the imidazo[1,2-a]pyridine ring. This modification contributes to its potent inhibition of the tyrosine kinase EGFR, making it a promising candidate for anticancer therapies. []

(6-Methoxy-1-(2-phenylimidazo[1,2-a]pyridin-3-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(6-methoxypyridin-3-yl)methanone

  • Compound Description: This compound, another imidazo[1,2-a]pyridine-isoquinoline hybrid, displays potent anticancer properties. []
  • Relevance: Structurally analogous to the previous compound, this molecule also incorporates the imidazo[1,2-a]pyridine-3-yl(phenyl)methanone core. It diverges with a 6-methoxypyridine substitution instead of the difluorophenyl group, showcasing how variations within this class of compounds can retain biological activity. []

(6-Methoxy-1-(2-phenylimidazo[1,2-a]pyridin-3-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(pyrimidin-5-yl)methanone

  • Compound Description: Belonging to the same class as the previous two, this compound exhibits high anticancer activity and promising EGFR inhibitory potential. []
  • Relevance: Maintaining the imidazo[1,2-a]pyridine-3-yl(phenyl)methanone core and the dihydroisoquinoline attachment, this compound differs by incorporating a pyrimidine ring in its structure. This highlights the versatility of the imidazo[1,2-a]pyridine scaffold for structural modifications and exploration of anticancer properties. []

6-Methoxy-1-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This tetrahydroisoquinoline derivative showcases anticancer activity against specific breast cancer cell lines. []
  • Relevance: This compound shares the 6-methoxy-1-(2-phenylimidazo[1,2-a]pyridin-3-yl)-3,4-dihydroisoquinoline framework with the previous three compounds but replaces the ketone moiety with a phenylsulfonyl group. This structural alteration further exemplifies the adaptability of the main compound's core structure while maintaining anticancer properties. []

6-Methoxy-1-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-tosyl-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This derivative exhibits notable anticancer activity and significant EGFR inhibitory activity, comparable to the drug erlotinib. []
  • Relevance: This structure is closely related to the previous compound, featuring a tosyl group instead of the phenylsulfonyl substituent. This minor alteration leads to increased potency against EGFR, emphasizing the impact of subtle changes on biological activity within this class of compounds. []

6-Methoxy-2-((4-methoxyphenyl)sulfonyl)-1-(2-phenylimidazo[1,2-a]pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound displays high anticancer activity and acts as a potent EGFR inhibitor. []
  • Relevance: This compound maintains the core structure of the previous two compounds but incorporates a methoxy group on the phenylsulfonyl substituent. This modification highlights the potential for fine-tuning the electronic properties of the molecule to enhance its interaction with target proteins like EGFR, thereby impacting its biological activity. []
  • Compound Description: This class of fully substituted imidazo[1,2-a]pyridines demonstrates a specific substitution pattern achievable through a novel one-pot, three-component reaction. []
  • Relevance: These compounds share the imidazo[1,2-a]pyridin-3-yl(phenyl)methanone core structure with the addition of an alkylsulfanyl group at the 2-position of the imidazo[1,2-a]pyridine ring. This highlights the feasibility of introducing sulfur-containing substituents at this position. []

N-(Imidazo[1,2-a]pyridin-3-yl)sulfonamides

  • Compound Description: This class of compounds, easily synthesized from readily available starting materials, broadens the scope of imidazo[1,2-a]pyridine derivatives. []

(Z)-3-(Imidazo[1,2-a]pyridin-3-yl)-1-phenylprop-2-en-1-ones

  • Compound Description: This class of compounds was studied for their conformational behavior and racemization paths, providing insights into their stereochemical properties. []
  • Relevance: These compounds share the imidazo[1,2-a]pyridin-3-yl(phenyl)methanone framework but incorporate an additional double bond, forming a chalcone-like structure. These studies highlight the impact of structural modifications on the conformational flexibility and stereochemical aspects of this class of compounds. []

N-(8-(3-Ureidophenyl)imidazo[1,2-a]pyridin-6-yl)acetamide Derivatives

  • Compound Description: These derivatives exhibit significant antitumor activity, particularly against SMMC7721 and HCT116 cells, demonstrating the potential of this scaffold for developing new anticancer agents. []
  • Relevance: This class of compounds utilizes Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone's central imidazo[1,2-a]pyridine core but incorporates it into a more complex framework. Notably, they feature a urea-substituted phenyl ring at the 8-position and an acetamide group at the 6-position of the imidazo[1,2-a]pyridine, demonstrating the versatility of this core for developing structurally diverse and biologically active compounds. []

2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives

  • Compound Description: These compounds incorporate imidazo[1,2-a]pyridine into a complex thieno[2,3-d]pyrimidine scaffold, displaying moderate antimicrobial activity against various bacterial strains. []
  • Relevance: These derivatives highlight a distinct variation where the imidazo[1,2-a]pyridine core is linked through its 2-position to a thieno[2,3-d]pyrimidine system, unlike Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone, where the connection occurs at the 3-position. This modification exemplifies the potential for diversifying the structure by exploiting different attachment points on the imidazo[1,2-a]pyridine core. []

6H-Chromeno[4',3':4,5]imidazo[1,2-a]pyridin-6-one Derivatives

  • Compound Description: This class of compounds, synthesized via a novel ruthenium-catalyzed annulation reaction, represents a new heterocyclic framework built upon the imidazo[1,2-a]pyridine core. []
  • Relevance: These derivatives highlight the feasibility of constructing fused ring systems incorporating the imidazo[1,2-a]pyridine core of Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone. The presence of the chromenone moiety fused to the imidazo[1,2-a]pyridine ring suggests the potential for discovering compounds with unique biological properties. []

Bis(2-phenylimidazo[1,2-a]pyridin-3-yl)methane (BIP)

  • Compound Description: This compound represents a dimeric structure incorporating two units of the core Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone linked by a methylene bridge. []
  • Relevance: The synthesis of BIP highlights the potential for developing dimeric compounds based on Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone. This approach could lead to compounds with altered pharmacokinetic profiles and potentially enhanced biological activities due to multivalency effects. []

N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetamide

  • Compound Description: This compound features a simple acetamide group at the 3-position of the imidazo[1,2-a]pyridine ring and has been structurally characterized by X-ray crystallography. []
  • Relevance: It shares the 2-phenylimidazo[1,2-a]pyridin-3-yl motif with the main compound but differs in the substituent at the 3-position. While Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone has a benzoyl group, this compound has an acetamide group, showcasing the feasibility of substituting different acyl groups at this position. []

N-(3-Arylmethyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)benzamides

  • Compound Description: This series of compounds represents a variation where the imidazo[1,2-a]pyridine core is modified to a 2-oxo-2,3-dihydroimidazo[1,2-a]pyridine ring system. []
  • Relevance: While structurally distinct from the fully aromatic imidazo[1,2-a]pyridine core of Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone, these derivatives illustrate a modification strategy involving the reduction of the imidazo[1,2-a]pyridine ring to generate new chemical entities with potentially altered pharmacological profiles. []

Naphtho[1′,2′:4,5]imidazo[1,2-a]pyridin-5-yl(aryl)methanones

  • Compound Description: This class of compounds represents a fused tricyclic system where a naphthalene ring is attached to the imidazo[1,2-a]pyridine moiety. []
  • Relevance: These compounds showcase the feasibility of constructing extended aromatic systems by fusing a naphthalene ring onto the imidazo[1,2-a]pyridine core of Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone. This expansion of the aromatic system can influence the compound's physicochemical properties and interactions with biological targets. []

5-Phenylnaphtho[1′,2′:4,5]imidazo[1,2-a]pyridines

  • Compound Description: Similar to the previous compound class, these derivatives feature a naphthalene ring fused to the imidazo[1,2-a]pyridine core, but they lack the carbonyl group at the 5-position. []
  • Relevance: This structural difference, compared to the naphtho[1′,2′:4,5]imidazo[1,2-a]pyridin-5-yl(aryl)methanones, demonstrates how modifications to the substituents on the naphthoimidazopyridine scaffold can lead to variations in their potential biological activities. []

2-(6-Chloro-2-phenyl)imidazo[1,2-a]pyridin-3-yl)-N,N-diethylacetamides

  • Compound Description: These compounds were developed as potential imaging agents for peripheral benzodiazepine receptors (PBRs) and possess high affinity for these receptors. []
  • Relevance: These compounds share the 2-phenylimidazo[1,2-a]pyridin-3-yl motif with Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone but differ in the substituent at the 3-position. The incorporation of a chlorine atom at the 6-position and the N,N-diethylacetamide group at the 3-position highlights the potential for modulating the pharmacological profile of the imidazo[1,2-a]pyridine scaffold by introducing specific substituents. []

(R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060)

  • Compound Description: This compound is a potent and orally bioavailable P2X7 receptor antagonist with potential applications in treating inflammatory and neurodegenerative diseases. []
  • Relevance: While structurally distinct from Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone, this compound features an imidazo[4,5-c]pyridine core, highlighting a different isomer within the imidazopyridine class of compounds. This structural variation showcases the diversity within this chemical class and its potential for targeting different biological targets. []

3-Alkoxy-6-(o-alkoxy, o-methylthio- or o-fluoro-phenoxy)-2-arylimidazo[1,2-b]pyridazines

  • Compound Description: This series of compounds represents a class of imidazo[1,2-b]pyridazines with various alkoxy, methylthio, or fluorophenoxy substituents, displaying affinity for benzodiazepine binding sites in the central nervous system. []
  • Relevance: Although structurally distinct from Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone, these compounds belong to a closely related class of imidazopyridazines, showcasing the broader chemical space encompassing these heterocyclic systems and their potential for CNS activity. []
  • Compound Description: This series of imidazo[1,2-b]pyridazines incorporates various alkoxy, methylthio, and benzylthio substituents, exhibiting inhibitory activity against GABA-stimulated diazepam binding. []
  • Relevance: These compounds belong to the same class as the 3-alkoxy-6-(o-alkoxy, o-methylthio- or o-fluoro-phenoxy)-2-arylimidazo[1,2-b]pyridazines, further demonstrating the structural diversity and pharmacological potential of this class of heterocyclic compounds with modifications at different positions. []

2-[4-(5-Methyl-1H-imidazol-4-yl)-piperidin-1-yl]-4,5-dihydro-imidazo[4,5,1-i,j]quinolin-6-one (BYK49187)

  • Compound Description: This compound exhibits potent inhibitory activity against PARP-1, a nuclear enzyme involved in DNA repair and other cellular processes, suggesting its potential as a therapeutic agent. []
  • Relevance: Although structurally distinct from Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone, this compound incorporates an imidazoquinoline core, highlighting the presence of fused imidazole-containing heterocycles in various medicinal chemistry contexts. []

2-(4-Pyridin-2-yl-phenyl)-4,5-dihydro-imidazo[4,5,1-i,j]quinolin-6-one (BYK236864)

  • Compound Description: This imidazoquinoline derivative displays inhibitory activity against PARP-1 and PARP-2, similar to BYK49187. []
  • Relevance: This compound shares the imidazoquinoline core with BYK49187 but differs in the substituent at the 2-position. While BYK49187 has a piperidine-imidazole substituent, this compound has a simpler 4-pyridin-2-yl-phenyl substituent. []

6-Chloro-8-hydroxy-2,3-dimethyl-imidazo-[1,2-α]-pyridine (BYK20370)

  • Compound Description: This compound demonstrates inhibitory activity against both PARP-1 and PARP-2. []
  • Relevance: This compound is structurally related to Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone through the imidazo[1,2-a]pyridine core, but it lacks the phenylmethanone group. The presence of chlorine, hydroxy, and methyl substituents highlights the possibility of incorporating diverse functional groups into the imidazo[1,2-a]pyridine scaffold. []

4-(1-Methyl-1H-pyrrol-2-ylmethylene)-4H-isoquinolin-1,3-dione (BYK204165)

  • Compound Description: This compound exhibits potent and selective inhibition of PARP-1. []
  • Relevance: Although structurally distinct from Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone, BYK204165 highlights the exploration of different heterocyclic scaffolds, such as isoquinolinediones, for developing PARP inhibitors. []

2-[3-(4-Fluoro-3-pyridin-3-yl-phenyl)-imidazo[1,2-a]pyrimidin-7-yl]-propan-2-ol

  • Compound Description: This compound acts as an oral GABA(A) alpha(2/3)-selective agonist and holds therapeutic potential for treating anxiety and other neurological disorders. []
  • Relevance: This compound features an imidazo[1,2-a]pyrimidine core, closely related to Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone's imidazo[1,2-a]pyridine. This structural similarity suggests that the imidazopyrimidine scaffold might offer interesting pharmacological activities. []

1-Aryl-3-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-ene-1-ones

  • Compound Description: This series of chalcone derivatives features an imidazo[1,2-a]pyridine core and demonstrates promising antimicrobial activities. []
  • Relevance: These compounds emphasize the versatility of Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone's central scaffold by incorporating it into a chalcone framework. The presence of the α,β-unsaturated ketone system in these molecules suggests their potential for various biological activities. []

3-(3-Aryl-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridines

  • Compound Description: This series of pyrazoline derivatives incorporates an imidazo[1,2-a]pyridine core and exhibits antimicrobial activities. []
  • Relevance: These compounds further diversify Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone's core structure by linking it to a pyrazoline ring, demonstrating the potential for creating novel chemical entities with potentially improved pharmacological profiles. []

【4-{8-Chloro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene}piperidin-1-yl】(4-nitrophenyl)methanone

  • Compound Description: This compound serves as an intermediate in synthesizing novel amide derivatives of desloratadine, a medication used to treat allergies. []
  • Relevance: While this compound differs significantly from Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone, it incorporates a benzo[5,6]cyclohepta[1,2-b]pyridine core, highlighting the presence of structurally related tricyclic systems in medicinal chemistry. []

N-【4-【4-{8-Chloro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene}piperidine-1-carbonyl】phenyl】propionamide

  • Compound Description: This compound, an amide derivative of desloratadine, exhibits diuretic activity, suggesting its potential use in treating fluid retention. []
  • Relevance: Similar to the previous compound, while structurally distinct from Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone, it reinforces the presence of related tricyclic frameworks in developing pharmacologically active agents. []

N-(2,2-Diphenylethyl)-2-(imidazo[1,2-a]pyridin-6-yl)quinazolin-4-amine (SRI-29574)

  • Compound Description: This compound is a potent and selective allosteric modulator of the dopamine transporter (DAT) with potential applications in treating disorders like Parkinson's disease and ADHD. []
  • Relevance: While structurally distinct from Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone, SRI-29574 highlights the use of an imidazo[1,2-a]pyridine moiety in conjunction with other pharmacologically relevant scaffolds, like quinazoline, to develop compounds with distinct biological activities. []

Properties

CAS Number

210035-02-2

Product Name

Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone

IUPAC Name

imidazo[1,2-a]pyridin-3-yl(phenyl)methanone

Molecular Formula

C14H10N2O

Molecular Weight

222.247

InChI

InChI=1S/C14H10N2O/c17-14(11-6-2-1-3-7-11)12-10-15-13-8-4-5-9-16(12)13/h1-10H

InChI Key

KENNIKKVQDCFIX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CN=C3N2C=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.